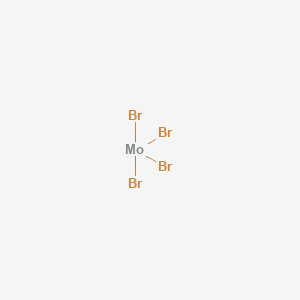

Tetrabromomolybdenum

Description

Overview of Molybdenum Halide Coordination Compounds and Clusters

The chemistry of molybdenum is distinguished by its remarkable versatility, with the element exhibiting oxidation states from (-II) to (VI) and forming compounds with a wide array of inorganic and organic ligands. nih.gov Among these, molybdenum halides are fundamental to understanding its coordination chemistry. These compounds are not merely simple salts but often form complex coordination compounds and cluster structures. wikipedia.orgfishersci.be A significant feature of lower molybdenum halides is their tendency to form stable cluster groups with metal-metal bonds of varying multiplicity. wikipedia.org The most extensively studied of these are the clusters containing the {M₆X₈}⁴⁺ core (where M = Mo, W; X = Cl, Br, I). wikipedia.org These octahedral clusters consist of six molybdenum atoms with eight halogen atoms capping the faces of the Mo₆ octahedron. americanelements.com

Historical Development and Evolution of Research on Molybdenum-Bromine Systems

The history of molybdenum chemistry began in 1778 when Carl Wilhelm Scheele identified it as a new element from the mineral molybdenite, which was previously mistaken for a lead compound. nih.govfishersci.se The isolation of the impure metal was achieved in 1782 by Peter Jacob Hjelm. unt.edu Early research into molybdenum compounds laid the groundwork for understanding their diverse chemical behaviors. The importance of molybdenum in biological systems, particularly in enzymes, was recognized in the 20th century, driving further investigation into its coordination chemistry. nih.govnih.gov

While a detailed historical timeline focused exclusively on molybdenum-bromine systems is not extensively documented in readily available literature, the synthesis and characterization of various molybdenum bromides have been a part of the broader exploration of molybdenum halide chemistry. Key developments include the synthesis of different molybdenum bromides, such as molybdenum(II) bromide (MoBr₂), molybdenum(III) bromide (MoBr₃), and the subject of this article, molybdenum(IV) bromide (MoBr₄). wikipedia.orgwikipedia.orgeasychem.org The synthesis of MoBr₂ can be achieved through the disproportionation of MoBr₃ at high temperatures in a vacuum. wikipedia.org

Contemporary Significance and Emerging Areas in Molybdenum Bromide Research

Molybdenum compounds, in general, have significant contemporary applications, particularly in the field of catalysis. researchgate.netsamaterials.com They are utilized in processes such as petroleum refining and the synthesis of organic chemicals. samaterials.com Molybdenum-based materials are also explored for their potential in energy storage and as pigments. samaterials.comamericanelements.com

The research into molybdenum bromide compounds contributes to this broader field. For instance, molybdenum(III) bromide is used as a precursor for the synthesis of other molybdenum compounds. ontosight.ai Molybdenum(IV) bromide and its derivatives have been investigated in the context of forming new molybdenum-nitrido compounds, which are of interest for their potential applications. researchgate.nettandfonline.com The study of the reactivity and structural properties of molybdenum bromides continues to be an active area of research, providing insights into fundamental inorganic chemistry and paving the way for the development of new materials with tailored properties.

Structure

2D Structure

Properties

CAS No. |

13520-59-7 |

|---|---|

Molecular Formula |

Br4Mo |

Molecular Weight |

415.6 g/mol |

IUPAC Name |

tetrabromomolybdenum |

InChI |

InChI=1S/4BrH.Mo/h4*1H;/q;;;;+4/p-4 |

InChI Key |

WWJBJTBTXOHQAZ-UHFFFAOYSA-J |

SMILES |

Br[Mo](Br)(Br)Br |

Canonical SMILES |

Br[Mo](Br)(Br)Br |

Synonyms |

MOLYBDENUM TETRABROMIDE |

Origin of Product |

United States |

Synthesis and Preparation Methodologies for Molybdenum Bromide Compounds

Synthetic Routes to Monomeric Tetrabromomolybdenum Species

Molybdenum(IV) bromide (MoBr₄), a black solid, can be synthesized through several routes. One common method involves the reaction of molybdenum(V) chloride with hydrogen bromide. wikipedia.org This reaction proceeds through an unstable molybdenum(V) bromide intermediate, which subsequently releases bromine at room temperature to yield the desired MoBr₄. wikipedia.org

Another established method for preparing pure molybdenum(IV) bromide is the reaction of molybdenum(III) bromide with liquid bromine at approximately 55°C. osti.govunt.edu MoBr₄ is soluble in liquid bromine, a property that is utilized for its separation and purification. osti.govunt.edu However, MoBr₄ is thermally unstable and decomposes back to molybdenum(III) bromide and bromine when heated in a vacuum between 110-130°C. osti.govunt.edu The oxidation of molybdenum(III) bromide with bromine is also a viable synthetic pathway. wikipedia.org Molybdenum(III) bromide itself can be produced by heating molybdenum metal in a stream of bromine gas at 350°C, yielding black, crystalline needles. chemicalbook.com

Preparation of Octahedral Molybdenum Bromide Cluster Precursors

Octahedral molybdenum bromide clusters are significant precursors in coordination chemistry. Their synthesis can be achieved through direct methods from elemental precursors or via hydrothermal and solvothermal techniques.

Direct Synthesis of Mo₆Br₁₂ from Elemental Precursors

The direct synthesis of the octahedral cluster Mo₆Br₁₂ from its elemental constituents is a foundational method for obtaining this key precursor. researcher.life This high-temperature solid-state reaction provides a direct route to the core cluster structure, which can then be used in subsequent reactions to form a variety of cluster complexes. The resulting Mo₆Br₁₂ can be utilized in one-step syntheses to create more complex cluster compounds. researcher.liferesearchgate.net

Hydrothermal and Solvothermal Syntheses of Mo₆X₈ (X = Br, Cl) Clusters

Hydrothermal and solvothermal methods offer alternative routes to molybdenum bromide clusters, often allowing for the formation of nanostructured materials. These techniques involve reactions in aqueous or organic solvents at elevated temperatures and pressures. acs.orgmdpi.commdpi.com For instance, solvothermal decomposition of cluster-based precursors in solvents like toluene (B28343) can yield nanostructured materials. acs.org Hydrothermal synthesis has been successfully employed to create various metal oxide and phosphate (B84403) compounds, demonstrating its versatility in producing crystalline materials from aqueous solutions. mdpi.comacs.orgrsc.org While specific examples for the direct hydrothermal synthesis of Mo₆Br₈ are less common in the provided results, the general applicability of these methods to produce cluster compounds is well-established. acs.orgmdpi.com The use of surfactants like cetyltrimethylammonium bromide (CTAB) in these syntheses can influence the morphology of the resulting materials. mdpi.com

Synthesis of this compound-Containing Coordination Complexes

The synthesis of coordination complexes containing the this compound moiety often involves ligand exchange reactions with molybdenum carbonyls or the direct halogenation of organometallic molybdenum compounds.

Ligand Exchange and Substitution Reactions in Molybdenum Carbonyl Complexes

Molybdenum hexacarbonyl, Mo(CO)₆, is a versatile starting material for the synthesis of molybdenum complexes. thieme-connect.com Ligand exchange reactions, where one or more carbonyl ligands are replaced by other ligands, are a common strategy. libretexts.org The reaction of Mo(CO)₆ with a ligand can lead to the substitution of CO molecules. For instance, the reaction with a pyrazolylpyridine ligand in the presence of a bromide counterion can directly yield a tricarbonyl derivative, [Mo(CO)₃(ptapzpy)Br]. rsc.org The rate of these substitution reactions can be influenced by the nature of the halide present, with the trend often being Cl > Br > I. cdnsciencepub.com The mechanism can proceed through the dissociation of a carbonyl group, followed by the rapid attack of the incoming ligand. cdnsciencepub.com

Halogenation of Molybdenum Organometallic Compounds

The direct halogenation of organometallic molybdenum compounds is another effective route to this compound-containing complexes. Bromine (Br₂) is a common brominating agent for this purpose. sci-hub.sersc.org For example, (Pentamethylcyclopentadienyl)molybdenum tetrabromide (CpMoBr₄) can be prepared by reacting the dimeric molybdenum carbonyl complex [CpMo(CO)₃]₂ with two equivalents of phosphorus pentabromide (PBr₅) in dichloromethane, resulting in an 88% yield. umd.edu Similarly, the reaction of [CpMo(CO)₃]₂ with bromine in heptane (B126788) leads to the formation of a tribromide complex, CpMoBr₃(CO)₂. umd.edu The halogenation of alkenes is a well-understood organic reaction that proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. masterorganicchemistry.com While the substrates differ, the principle of using a halogenating agent to introduce bromine into a molecule is fundamental. dergipark.org.trmsu.edu

Data Tables

Table 1: Synthetic Routes for Monomeric this compound (MoBr₄)

| Starting Material | Reagent(s) | Conditions | Product | Reference(s) |

| Molybdenum(V) chloride | Hydrogen bromide | Room temperature | MoBr₄ | wikipedia.org |

| Molybdenum(III) bromide | Liquid bromine | ~55°C | MoBr₄ | osti.govunt.edu |

| Molybdenum(III) bromide | Bromine | - | MoBr₄ | wikipedia.org |

| Molybdenum metal | Bromine gas | 350°C | MoBr₃ (intermediate) | chemicalbook.com |

Table 2: Synthesis of this compound-Containing Coordination Complexes

| Molybdenum Precursor | Reagent(s) | Solvent | Product | Yield | Reference(s) |

| [CpMo(CO)₃]₂ | PBr₅ | Dichloromethane | CpMoBr₄ | 88% | umd.edu |

| [CpMo(CO)₃]₂ | Br₂ | Heptane | CpMoBr₃(CO)₂ | 94% | umd.edu |

| Mo(CO)₆ | [ptapzpy]Br | - | [Mo(CO)₃(ptapzpy)Br] | - | rsc.org |

Transformation Pathways to Novel Molybdenum Bromide Architectures

The chemical manipulation of existing molybdenum bromide clusters opens up pathways to new molecular architectures with potentially valuable applications in materials science and catalysis. Key transformations include the dimensional reduction of larger clusters and the synthesis of discrete mononuclear complexes.

Conversion of Octahedral Mo₆Br₁₂ to Square Pyramidal Mo₅ Chalcogenide Clusters

A notable transformation in molybdenum cluster chemistry is the conversion of the octahedral cluster Mo₆Br₁₂ into square pyramidal Mo₅ chalcogenide clusters. This process represents a reduction in the nuclearity of the cluster core and the incorporation of chalcogen atoms.

The resulting Mo₅ cluster features a square pyramidal arrangement of molybdenum atoms, a significant departure from the octahedral geometry of the starting material. This transformation highlights a synthetic route to dimensionally reduced molybdenum clusters with incorporated chalcogen and organic ligands. researchgate.net

Table 1: Key Reaction Components for the Conversion of Mo₆Br₁₂ to a Mo₅ Chalcogenide Cluster

| Starting Material | Reagents | Product Core |

| Mo₆Br₁₂ | 1. NaHSe (in water) 2. Pyrazole | Mo₅(μ₃-Se)₄(μ₄-Se) |

Generation of Hexabromomolybdenum(III) Complexes

The generation of discrete hexabromomolybdenum(III) complexes, containing the [MoBr₆]³⁻ anion, represents another important transformation pathway. These complexes can be synthesized from higher nuclearity molybdenum bromide clusters through a partial disproportionation reaction. researchgate.netnih.gov

The synthesis of the double salts Rb₃Mo₆Brᵢ₇YᵢBrₐ₆₃ (where Y = Se, Te) demonstrates this transformation. These compounds are formed by the reaction of the Mo₆Br₁₂ cluster with a corresponding chalcogenide and rubidium bromide (RbBr) in the solid state. researchgate.netnih.gov This reaction leads to the formation of both a [Mo₆Brᵢ₇YᵢBrₐ₆]³⁻ cluster unit and discrete [Mo(III)Br₆]³⁻ complexes. researchgate.netnih.gov

The trivalent oxidation state of molybdenum in the [MoBr₆]³⁻ complex has been confirmed by magnetic susceptibility measurements. researchgate.netnih.gov These salts are the first structurally characterized bromides containing discrete [Mo(III)Br₆]³⁻ complexes obtained via solid-state synthesis. researchgate.netnih.gov The structure consists of close-packed anionic layers of the [Mo(III)Br₆]³⁻ complexes and the larger cluster units. researchgate.netnih.gov

Another route to molybdenum(III) bromide (MoBr₃), a potential precursor to hexabromomolybdenum(III) complexes, involves the reduction of molybdenum(IV) bromide. wikipedia.org Molybdenum(III) bromide itself is a black solid that is insoluble in most solvents but will dissolve in donor solvents like pyridine (B92270). wikipedia.org

Table 2: Synthesis of a Double Salt Containing the [MoBr₆]³⁻ Anion

| Starting Material | Reagents | Key Products |

| Mo₆Br₁₂ | RbBr, Se or Te | Rb₃[Mo₆Brᵢ₇YᵢBrₐ₆] and (Rb₃[MoBr₆])₃ |

Structural and Spectroscopic Characterization of Molybdenum Bromide Species

Crystallographic Analysis for Determination of Molecular and Supramolecular Architectures

Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, offering a definitive view of molecular geometry and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the absolute structure determination of crystalline materials, providing detailed information on bond lengths, bond angles, and unit cell dimensions. carleton.edu For molybdenum bromide complexes, SCXRD has been instrumental in characterizing their molecular structures. mdpi.comresearchgate.netnsf.gov

The technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.eduuni-ulm.deuhu-ciqso.es The interaction of X-rays with the crystalline lattice produces a unique diffraction pattern that is dependent on the arrangement of atoms within the crystal. carleton.edu Modern diffractometers are often equipped with molybdenum (Mo) or copper (Cu) X-ray sources. uni-ulm.dempg.de Mo Kα radiation (wavelength ≈ 0.71 Å) provides higher resolution, while Cu Kα radiation (wavelength ≈ 1.54 Å) is more intense and often necessary for weakly-diffracting crystals. uni-ulm.de

In the context of molybdenum bromide chemistry, SCXRD has been used to characterize a variety of derivatives. For instance, the crystal structure of a compound containing the cis-[Mo(III)Br₄(C₅H₅N)₂]⁻ anion was determined, revealing a slightly distorted octahedral geometry with average Mo-Br and Mo-N(pyridine) distances of 2.580(5) Å and 2.220(5) Å, respectively. researchgate.netiucr.org Another study reported the structure of [MoBr₃(thf)₃], which has a meridional geometry. rsc.org The structure of a compound containing the [MoBr₄(SMe₂)₂]⁻ anion has also been elucidated, showing an octahedral coordination around the molybdenum atom with four equatorial bromine atoms and two axial dimethyl sulfide (B99878) ligands. researchgate.net

Table 1: Selected Crystallographic Data for Molybdenum Bromide Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| [MoBr₃(thf)₃] | Orthorhombic | Pbcn | 8.812(2) | 13.882(5) | 14.279(3) | 90 | rsc.org |

| cis-(NH₄)[MoBr₄py₂] · ⅓H₂O | Rhombohedral | R3c | 15.809(3) | 15.809(3) | 15.809(3) | 112.79(2) | researchgate.net |

| trans-pyH[MoBr₄py₂] | Orthorhombic | Pnma | 16.197(3) | 13.995(3) | 8.615(1) | 90 | researchgate.net |

| SMe₃[MoBr₄(SMe₂)₂] | Orthorhombic | Imma | 15.78 | 28.20 | 8.56 | 90 | researchgate.net |

Note: 'py' denotes pyridine (B92270) and 'thf' denotes tetrahydrofuran.

Powder X-ray diffraction (PXRD) is a complementary technique to SCXRD and is used to characterize the bulk purity and phase identity of a crystalline material. rsc.orgdokumen.pub Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. dokumen.pubasau.ru

In the study of molybdenum bromides, PXRD is used to confirm that the bulk material corresponds to the structure determined by SCXRD and to identify any crystalline impurities. For example, the synthesis of MoBr₄ can be monitored by PXRD to ensure the formation of the desired product. rsc.org Furthermore, PXRD is valuable in monitoring solid-state reactions and transformations, such as the isomerization of molybdenum bromide complexes. researchgate.net

Advanced Spectroscopic Probes for Electronic and Vibrational Fingerprinting

Spectroscopic techniques provide information about the electronic and vibrational energy levels within a molecule, offering a detailed "fingerprint" that is sensitive to the chemical environment of the atoms.

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the vibrational modes of molecules. arxiv.orgnih.govresearchgate.net These techniques provide information about the bonding and structure of a compound.

In the context of molybdenum bromide complexes, FT-IR and Raman spectra reveal characteristic stretching and bending frequencies associated with Mo-Br bonds. For instance, in a study of cis- and trans-[MoBr₄py₂]⁻ isomers, infrared spectroscopy was used to characterize the compounds. researchgate.net The vibrational spectra of MoBr₄(CH₃CN)₂ have also been investigated to aid in its structural elucidation. researchgate.net

Raman spectroscopy, in particular, has been shown to be a sensitive probe for characterizing molybdenum-sulfur vibrations in various clusters, and similar principles apply to molybdenum-halide systems. arxiv.orgnih.gov For example, major Raman bands for [Mo₃S₄]⁴⁺ clusters appear near 200 cm⁻¹, 350 cm⁻¹, and 450 cm⁻¹, corresponding to Mo-S-Mo bending, Mo-S stretching, and terminal sulfur vibrations, respectively. arxiv.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment of specific nuclei.

⁹⁵Mo NMR: Molybdenum has two NMR-active isotopes, ⁹⁵Mo and ⁹⁷Mo. huji.ac.il ⁹⁵Mo is generally preferred due to its higher natural abundance (15.92%) and narrower signal linewidths compared to ⁹⁷Mo. huji.ac.ilnorthwestern.edu The chemical shift range for ⁹⁵Mo is very wide, spanning approximately 6700 ppm, which makes it highly sensitive to changes in the coordination environment of the molybdenum atom. northwestern.edu However, the quadrupolar nature of the ⁹⁵Mo nucleus can lead to broad signals, particularly in asymmetric environments. huji.ac.ilnorthwestern.edu Despite this, sharp signals can be obtained for highly symmetric complexes. northwestern.edu ⁹⁵Mo NMR has been used to study a variety of molybdenum-containing compounds, including isopolyanions and thiomolybdates. nih.govresearchgate.net

¹³C NMR: ¹³C NMR spectroscopy is a powerful tool for characterizing the organic ligands attached to a metal center. libretexts.org Although the natural abundance of ¹³C is low (about 1.1%), it provides valuable structural information. libretexts.org In the context of molybdenum bromide complexes with organic ligands, ¹³C NMR can be used to confirm the coordination of the ligands and to study their electronic environment. rsc.orgspectrabase.com

¹⁸³W NMR: While not directly applicable to tetrabromomolybdenum, ¹⁸³W NMR is a relevant technique for analogous tungsten compounds and for mixed-metal Mo-W clusters. nih.govresearchgate.net Similar to ⁹⁵Mo, ¹⁸³W has a wide chemical shift range and is sensitive to the coordination environment. researchgate.net Studies on tungsten bromide clusters have utilized ¹⁸³W NMR to investigate the effect of terminal ligands on the chemical shifts. nih.gov

Table 2: NMR Properties of Relevant Nuclei

| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | Chemical Shift Range (ppm) |

| ⁹⁵Mo | 15.92 | 5/2 | 1.751 | ~6700 northwestern.edu |

| ⁹⁷Mo | 9.55 | 5/2 | -1.788 | ~6700 northwestern.edu |

| ¹³C | 1.1 | 1/2 | 6.728 | ~250 libretexts.org |

| ¹⁸³W | 14.31 | 1/2 | 1.128 | >560 researchgate.net |

Electronic absorption spectroscopy, or UV-Vis-NIR spectroscopy, probes the electronic transitions within a molecule by measuring its absorbance of light at different wavelengths. taylorandfrancis.com For transition metal complexes like this compound, the absorption bands in the UV-Vis-NIR region typically arise from d-d transitions and charge-transfer transitions. mdpi.comnih.gov

The electronic spectra of molybdenum(IV) complexes often exhibit characteristic absorption bands. For example, several oxomolybdenum(IV) complexes show absorption maxima in the range of 550-570 nm, which are attributed to d-d transitions. nih.gov The electronic spectra of cis- and trans-[MoBr₄py₂]⁻ isomers have also been reported as part of their characterization. researchgate.net The position and intensity of these bands are sensitive to the ligand field environment and the geometry of the complex. mdpi.comnih.gov

Photoelectron Spectroscopy: X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. cea.frmalvernpanalytical.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1 to 10 nm of the material being analyzed. micro.org.authermofisher.com For this compound (MoBr₄), XPS is a powerful tool to verify its elemental makeup and, crucially, to determine the oxidation state of the molybdenum center.

An XPS analysis of a this compound sample would begin with a survey scan to identify all detectable elements on the surface. micro.org.au This initial scan would be expected to show peaks corresponding to Molybdenum (Mo) and Bromine (Br), along with adventitious carbon and possibly oxygen from surface contamination. researchgate.net

High-resolution scans of specific elemental regions are then conducted for detailed chemical state analysis. The Mo 3d region is of primary importance for determining the oxidation state. The spectrum for the Mo 3d core level is characterized by a doublet, Mo 3d₅/₂ and Mo 3d₃/₂, resulting from spin-orbit coupling. The binding energy (BE) of these peaks is highly sensitive to the oxidation state of the molybdenum atom. For molybdenum compounds, higher oxidation states correspond to higher binding energies. imoa.info In molybdenum carbide, for instance, Mo²⁺ species show a Mo 3d₅/₂ peak at approximately 228.1 eV, while Mo⁶⁺ species from surface oxidation are observed at 232.4 eV. researchgate.net Research on molybdenum oxides shows that the Mo 3d₅/₂ binding energy for Mo(IV) oxide (MoO₂) is around 229.3 eV, whereas for Mo(VI) oxide (MoO₃) it is significantly higher, at approximately 232.5 eV. Given that this compound contains molybdenum in the +4 oxidation state, the Mo 3d₅/₂ peak is expected to appear in a similar range to that of other Mo(IV) compounds.

The following table presents typical binding energies for molybdenum in various oxidation states, providing a reference for the analysis of this compound.

| Compound/Species | Molybdenum Oxidation State | Mo 3d₅/₂ Binding Energy (eV) | Mo 3d₃/₂ Binding Energy (eV) |

| Mo₂C researchgate.net | +2 | ~228.1 | ~231.7 |

| MoO₂ xpsdatabase.net | +4 | ~229.3 | ~232.5 |

| MoO₃ xpsdatabase.net | +6 | ~232.5 | ~235.7 |

| Surface Oxidized Mo₂C researchgate.net | +6 | ~232.4 | ~235.4 |

Note: The data in this table is derived from XPS analyses of various molybdenum compounds to illustrate the expected range for Mo(IV) in this compound.

In addition to molybdenum, a high-resolution scan of the Br 3d region would be performed to confirm the presence of bromide ions. The binding energy and peak shape would confirm that bromine is present as a bromide ligand bonded to the molybdenum center.

Mass Spectrometric Techniques for Molecular Weight and Compositional Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules in a sample. sigmaaldrich.com It is an essential tool for verifying the molecular weight and confirming the elemental composition of newly synthesized compounds like this compound. uvsq.fr The process involves three main steps: ionization of the sample, separation of the resulting ions based on their m/z ratio by a mass analyzer, and detection of the separated ions. sigmaaldrich.comlibretexts.org

For a non-volatile inorganic compound like this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. sigmaaldrich.com These methods are capable of ionizing molecules without causing extensive fragmentation, which is crucial for observing the molecular ion. libretexts.org

The primary goal of a mass spectrometric analysis of MoBr₄ would be to detect the molecular ion, [MoBr₄]⁺. The measured mass of this ion should correspond to the calculated molecular weight of the compound. The verification is complicated and simultaneously confirmed by the unique isotopic patterns of both molybdenum and bromine.

Molybdenum has seven naturally occurring stable isotopes.

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).

The combination of these isotopic distributions results in a highly characteristic and complex cluster of peaks for the [MoBr₄]⁺ ion and its fragments (e.g., [MoBr₃]⁺, [MoBr₂]⁺, [MoBr]⁺). The most abundant isotope of molybdenum is ⁹⁸Mo. Therefore, the most intense peaks in the isotopic cluster for [MoBr₄]⁺ would be centered around the masses corresponding to combinations of ⁹⁸Mo with the two bromine isotopes. The presence and relative intensities of this specific isotopic pattern provide unambiguous confirmation of the compound's elemental composition.

The table below illustrates the calculated masses for the most abundant molybdenum isotope (⁹⁸Mo) combined with the possible combinations of the two bromine isotopes in a [⁹⁸MoBr₄]⁺ ion. The full spectrum would be a superposition of similar patterns for all seven molybdenum isotopes.

| Ion Formula (using ⁹⁸Mo isotope) | Bromine Isotope Combination | Calculated Mass (Da) |

| [⁹⁸Mo⁷⁹Br₄]⁺ | 4 x ⁷⁹Br | 413.56 |

| [⁹⁸Mo⁷⁹Br₃⁸¹Br₁]⁺ | 3 x ⁷⁹Br, 1 x ⁸¹Br | 415.56 |

| [⁹⁸Mo⁷⁹Br₂⁸¹Br₂]⁺ | 2 x ⁷⁹Br, 2 x ⁸¹Br | 417.56 |

| [⁹⁸Mo⁷⁹Br₁⁸¹Br₃]⁺ | 1 x ⁷⁹Br, 3 x ⁸¹Br | 419.56 |

| [⁹⁸Mo⁸¹Br₄]⁺ | 4 x ⁸¹Br | 421.56 |

Note: Masses are calculated using the integer mass numbers of the isotopes for illustrative purposes. High-resolution mass spectrometry would provide highly accurate mass measurements to further confirm the elemental formula.

Analysis of fragmentation patterns, if they occur, can also yield structural information. For this compound, fragments corresponding to the sequential loss of bromine atoms ([MoBr₃]⁺, [MoBr₂]⁺, etc.) would be expected, each with its own characteristic and complex isotopic signature.

Electronic Structure, Redox, and Magnetic Properties of Molybdenum Bromide Systems

Theoretical and Computational Elucidation of Electronic Structures

Computational chemistry provides powerful tools for investigating the electronic landscape of complex molecules from first principles.

Density Functional Theory (DFT) has become a standard method for predicting the molecular and electronic structures of transition metal complexes. researchgate.netgaussian.com This approach allows for the accurate calculation of ground-state geometries by finding the minimum energy configuration of the atoms, as well as providing a detailed description of the electronic energy levels within the molecule. arxiv.orgmdpi.com

The chemical reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mnstate.edustemco.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. stemco.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For molybdenum complexes, FMO analysis reveals the nature of the orbitals involved in chemical bonding and electron transfer processes. unifr.ch In many molybdenum(IV) halide complexes, the HOMO is primarily localized on the metal d-orbitals, while the LUMO may have significant contributions from either the metal or the ligands, depending on the coordination environment. researchgate.netlibretexts.org The analysis of these orbitals provides a framework for predicting reaction pathways and understanding the mechanisms of electron transfer, which is particularly relevant for the redox behavior of tetrabromomolybdenum. unifr.chmedcraveonline.com

Electrochemical Investigations of Redox Behavior

Electrochemical techniques are essential for probing the electron transfer properties of molybdenum bromide compounds and determining the stability of different oxidation states.

Cyclic voltammetry (CV) is a potent electrochemical method used to study redox reactions by measuring the current that develops in an electrochemical cell as the voltage is varied. mtxlabsglobal.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides information on the oxidation and reduction potentials and the kinetics of electron transfer. mtxlabsglobal.com A reversible redox process is characterized by a peak potential separation (ΔEₚ) between the anodic and cathodic peaks of approximately 59.2/n mV (where n is the number of electrons transferred) at 25 °C. basinc.com

The redox behavior of molybdenum bromide systems has been investigated using this technique. For example, studies on complexes like [Cp*MoBr₄] show electrochemically reversible oxidation events within certain scan speed ranges. umd.edu This reversibility indicates that the compound can be oxidized and then reduced back to its original state without undergoing significant structural decomposition on the timescale of the experiment. The shape and characteristics of the CV waves can reveal whether the redox process is metal-centered, as is common for many molybdenum complexes, or involves the ligands. mdpi.comacs.org

Analyzing the peak potentials in a cyclic voltammogram allows for the determination of the formal reduction potential (E°') for a redox couple, which is typically taken as the average of the anodic and cathodic peak potentials for a reversible system. basinc.com This potential is a measure of the thermodynamic tendency of the species to be oxidized or reduced.

For molybdenum bromide complexes, CV is used to identify and characterize transitions between different oxidation states, such as Mo(III), Mo(IV), and Mo(V). The oxidation of a [Cp*MoBr₄]⁻ species, for instance, corresponds to a Mo(IV) to Mo(V) transition. umd.edu In various molybdenum complexes, the potential at which these redox events occur is sensitive to the nature of the ligands. acs.org For example, the replacement of one halide with another can shift the oxidation potential, providing insight into the electronic influence of the ligands on the metal center. acs.org In some cases, multiple redox waves can be observed, corresponding to sequential one-electron oxidation or reduction processes. researchgate.net

Analysis of Magnetic Susceptibility and Electron Configuration

The magnetic properties of this compound are a direct consequence of its electronic structure, specifically the number of unpaired electrons in the molybdenum d-orbitals.

Molybdenum(IV) is a d² system. In an octahedral or pseudo-octahedral ligand field, these two electrons occupy the t₂g set of orbitals, resulting in two unpaired electrons according to Hund's rule. This configuration renders Mo(IV) complexes, including this compound, paramagnetic. libretexts.org Paramagnetic materials are attracted to an external magnetic field, and their magnetic susceptibility is temperature-dependent. libretexts.org

Experimental measurements confirm the paramagnetic nature of Mo(IV) bromide systems. Magnetic susceptibility data have been reported for related compounds such as N,N′-ethylenebis(cinnamylideneimine)this compound(IV). researchgate.net Similarly, the related Molybdenum (IV) Chloride (MoCl₄) is known to be paramagnetic. matweb.com The magnetic moment of these complexes can be experimentally determined and compared to the theoretical spin-only value to provide information about spin-orbit coupling. Studies on related systems, such as dinuclear molybdenum bromide complexes, also utilize magnetic properties to understand the interaction between metal centers. umd.edu In some solid-state structures containing MoBr₄ units, DFT calculations and magnetic susceptibility measurements have suggested the presence of ferromagnetic exchange interactions at high temperatures, with antiferromagnetic ordering at lower temperatures. acs.org

Paramagnetic Susceptibility Measurements for Spin State Determination

Paramagnetic susceptibility is a measure of the degree to which a material is magnetized when subjected to an external magnetic field. teachspin.com For transition metal complexes, this property is predominantly influenced by the presence of unpaired electrons. numberanalytics.com Consequently, magnetic susceptibility measurements are a fundamental technique for determining the number of unpaired electrons in a compound and, by extension, its electronic spin state. teachspin.comnumberanalytics.com

Substances with unpaired electrons are termed paramagnetic and exhibit a positive magnetic susceptibility (χ), whereas those with all paired electrons are diamagnetic and have a negative χ. teachspin.comfizika.si The magnitude of the paramagnetic susceptibility can be used to calculate the effective magnetic moment (μ_eff), which provides direct insight into the number of unpaired electrons.

This compound, or Molybdenum(IV) bromide (MoBr₄), features a molybdenum center in the +4 oxidation state. This corresponds to a d² electron configuration for the molybdenum ion. For a d² ion in an octahedral ligand field, two unpaired electrons are expected, leading to a spin state of S=1. The experimentally measured molar magnetic susceptibility for MoBr₄ is a positive value, confirming its paramagnetic nature. fizika.si This paramagnetism is a direct consequence of the unpaired d-electrons on the Mo(IV) center.

The utility of this technique extends to more complex derivatives. For instance, the magnetic properties of N,N′-ethylenebis(cinnamylideneimine)this compound(IV), a coordination complex of MoBr₄, have been characterized through paramagnetic susceptibility data to understand its electronic structure. researchgate.net

The table below presents molar magnetic susceptibility data for several molybdenum bromide compounds, illustrating the measurable effect of the electronic configuration.

Table 1: Molar Magnetic Susceptibility of Molybdenum Bromides Note: Data pertains to measurements at room temperature (285 to 300 K). The cgs units (cm³/mol) can be converted to SI units (m³/mol) by multiplying by 4π x 10⁻⁶.

| Compound | Formula | Molybdenum Oxidation State | Molar Magnetic Susceptibility (χ_m) (x 10⁻⁶ cm³/mol) | Source |

| Molybdenum(III) bromide | MoBr₃ | +3 (d³) | +525 | fizika.simatweb.com |

| Molybdenum(IV) bromide | MoBr₄ | +4 (d²) | +520 | fizika.si |

Correlation of Magnetic Data with Molybdenum Oxidation States and Cluster Nuclearity

In molybdenum bromide systems, magnetic properties are not solely dependent on the oxidation state of a single molybdenum atom but are also profoundly influenced by the nuclearity of the species, i.e., whether it exists as a monomer or as a multinuclear cluster.

Molybdenum Oxidation State: The oxidation state of molybdenum dictates the number of d-electrons and, therefore, the number of unpaired electrons in a simple mononuclear complex. As shown in Table 1, Molybdenum(III) bromide (d³) and Molybdenum(IV) bromide (d²) are both paramagnetic, with magnetic susceptibility values reflecting their respective electronic configurations. fizika.si In more complex systems, such as molybdenum-doped ferrites, the magnetic properties of the material have been shown to be directly dependent on the oxidation state of the molybdenum ions incorporated into the crystal lattice. researchgate.net Molybdenum can exist in various oxidation states, from Mo(III) to Mo(VI), and this variability is a key determinant of the magnetic behavior of its compounds. academie-sciences.frimoa.info

Cluster Nuclearity: When multiple molybdenum atoms are bound together in a cluster, interactions between the metal centers can drastically alter the magnetic properties. These interactions can lead to magnetic coupling, where the spins of electrons on adjacent metal ions align either ferromagnetically (parallel) or antiferromagnetically (antiparallel).

Antiferromagnetic Coupling: In many molybdenum bromide clusters, strong antiferromagnetic coupling is observed. For example, in the novel trimolybdenum cluster anion [Mo₃(μ₃-Br)₂(μ-Br)₃Br₆]²⁻, each molybdenum atom is formally in the +3 oxidation state (d³). However, strong antiferromagnetic interactions among the three Mo(III) centers result in a ground state with a total spin of S = 1/2 for the entire cluster, a value significantly lower than what would be expected from three independent d³ ions. acs.org

Cluster Electronic Structure: Magnetic susceptibility measurements are also crucial for verifying the electronic structure of complex clusters. For certain hexanuclear molybdenum clusters (Mo₆) containing bromide ligands, magnetic data have confirmed the trivalent oxidation state for the molybdenum atoms and a total of 24 valence electrons per cluster, a key feature for this class of stable clusters. researchgate.net

Redox and Magnetism in Clusters: The interplay between cluster structure and magnetic properties is further highlighted in pentanuclear (Mo₅) clusters derived from the octahedral Mo₆Br₁₂. These Mo₅ clusters are paramagnetic and exhibit reversible redox behavior, demonstrating a clear link between the magnetic state and the electronic properties of the cluster core. nih.govmdpi.com In some instances, low magnetic moments in bromide-containing complexes have been interpreted as evidence for direct interactions between neighboring molybdenum cations. rsc.org

The following table summarizes findings on various molybdenum bromide cluster systems, correlating their structural features with observed magnetic properties.

Table 2: Magnetic Properties of Molybdenum Bromide Cluster Systems

| Cluster System | Mo Oxidation State | Nuclearity | Key Magnetic Property / Finding | Source |

| [(n-Bu)₄N]₂[Mo₃(μ₃-Br)₂(μ-Br)₃Br₆] | +3 | 3 | Strong antiferromagnetic coupling between Mo(III) centers; S = 1/2 ground state. | acs.org |

| Rb₃[Mo₆Br₇Y][Rb₃(MoBr₆)]₃ (Y=Se, Te) | +3 | 6 | Susceptibility data confirmed Mo(III) state and 24 valence electrons per Mo₆ cluster. | researchgate.net |

| [{Mo₅(μ₃-Se)₄(μ₄-Se)(μ-pz)₄}(pzH)₅]Br | +3 | 5 | Derived from Mo₆Br₁₂, the Mo₅ cluster is paramagnetic and redox-active. | nih.govmdpi.com |

| [(Me₃tacn)₂(cyclam)NiMo₂(CN)₆]²⁺ | +3 | 2 (Mo) | Ferromagnetic coupling between Mo(III) and Ni(II) centers. | berkeley.edu |

Reactivity and Mechanistic Investigations of Molybdenum Bromide Transformations

Ligand Substitution and Derivatization Reactions

Molybdenum bromides, particularly tetrabromomolybdenum (MoBr₄), serve as versatile precursors in coordination chemistry, readily undergoing ligand substitution and derivatization reactions. These transformations are fundamental to synthesizing a wide array of molybdenum complexes with tailored electronic and steric properties. The substitution of bromide ligands by various neutral or anionic ligands proceeds through mechanisms influenced by the metal's oxidation state, coordination number, and the nature of the incoming ligand.

In complexes such as molybdenum(IV) β-diketonates, derivatization is achieved by exchanging chloride or bromide ligands with other anions via salt metathesis. For instance, reacting a dichloride precursor with silver triflate (AgOTf) results in the precipitation of AgCl and the formation of the corresponding bistriflate complex, which often exhibits enhanced catalytic activity. nih.gov Similarly, molybdenum(III) bromide (MoBr₃), though insoluble in most common solvents, dissolves in donor solvents like pyridine (B92270), indicating the formation of coordination complexes through the displacement of bridging bromide ions. wikipedia.org

The substitution chemistry is particularly well-explored in octahedral molybdenum cluster compounds, such as those containing the [Mo₆Br₈]⁴⁺ core. academie-sciences.frresearchgate.netacs.org In these clusters, the six terminal (apical) ligand positions are labile and can be substituted by a variety of ligands, including carboxylates, phosphines, and pyridines. academie-sciences.frresearchgate.net These substitution reactions are often driven by the formation of more stable products and can be controlled by reaction conditions like temperature and solvent. The extensive derivatization of these clusters allows for the fine-tuning of their physical and chemical properties, such as luminescence and catalytic activity. acs.org

Table 1: Examples of Ligand Substitution and Derivatization Reactions

| Starting Molybdenum Bromide Complex | Incoming Ligand (Reagent) | Product Complex | Reaction Type |

|---|---|---|---|

| MoBr₃ | Pyridine | [MoBr₃(py)₃] | Solubilization/Adduct Formation |

| [MoCl₄(CH₃CN)₂] (precursor for bromide analogue) | β-diketone | [Mo(β-diketonate)₂Br₂] | Ligand Substitution |

| (TBA)₂[Mo₆Br₁₄] | Ammonia (NH₃) | Molybdenum Nitrides (e.g., Mo₂N, Mo₅N₆) | Ammonolysis/Decomposition |

| (TBA)₂[Mo₆Br₈(CF₃SO₃)₆] | Ferrocenyl-alkynyl phosphine | [Mo₆Br₈(Ph₂PC≡CFc)₆]⁴⁻ | Apical Ligand Substitution |

Oxidative Decarbonylation Pathways in Molybdenum Bromide Carbonyl Complexes

Oxidative decarbonylation is a key reaction pathway for molybdenum carbonyl complexes, including those containing bromide ligands. This process involves the oxidation of the molybdenum center, typically from a low-valent state (e.g., Mo(0) or Mo(II)), accompanied by the loss of one or more carbonyl (CO) ligands. The reaction is often initiated by an oxidizing agent, such as halogens (e.g., I₂), or peroxides, and can also be induced photochemically. nih.govbohrium.com

For molybdenum bromide carbonyl complexes, the reaction proceeds by oxidation of the metal center, which weakens the Mo-CO back-bonding. This labilizes the CO ligands, facilitating their departure and creating coordination sites for other species. For example, the reaction of tricarbonyl molybdenum complexes with an oxidant can lead to the formation of higher-valent oxo-molybdenum species, with the oxygen atoms originating from the oxidant or solvent. bohrium.comnih.gov

Mechanistic studies, often supported by DFT calculations, have identified both thermal and photochemical pathways for this transformation. bohrium.com In a typical sequence, the molybdenum complex first reacts with the oxidant. This step may lead to the substitution of a CO ligand or direct oxidation of the metal. Subsequent steps involve the loss of the remaining CO ligands and coordination of anions or solvent molecules to satisfy the coordination sphere of the now higher-valent metal center. The specific products and intermediates depend heavily on the nature of the ancillary ligands, the oxidant, and the reaction conditions. For instance, the reaction of trans-M(NCMe)(CO)₃(CNAr)₂ (where M=Mo) with iodine leads to the diiodide, dicarbonyl complex MoI₂(CO)₂(CNAr)₂, demonstrating a partial decarbonylation upon oxidation. nih.gov Further reaction with iodine can effect complete decarbonylation to produce a tetraiodide complex. nih.gov

Cluster Assembly and Disproportionation Reactions

Molybdenum bromides exhibit a rich chemistry involving the formation of polynuclear clusters and participation in disproportionation reactions. These processes are often thermally induced and lead to molybdenum species in various oxidation states.

Cluster Assembly: Molybdenum has a strong propensity to form metal-metal bonds, leading to stable cluster compounds. A prominent example is the octahedral [Mo₆Br₈]⁴⁺ core, where six molybdenum atoms form an octahedron with eight bromine atoms capping the faces. academie-sciences.fracs.org These cluster cores are exceptionally stable and can be functionalized at their six apical positions, as discussed in the ligand substitution section. The assembly of these clusters can originate from lower nuclearity precursors under specific reaction conditions. Another example involves trinuclear clusters, such as [Mo₃S₇Br₆]²⁻, which are synthesized from precursors like (NH₄)₂[Mo₃S₁₃] and hydrobromic acid. nih.gov The study of the fragmentation of these clusters provides insight into their stability and potential decomposition pathways. nih.gov

Disproportionation Reactions: Disproportionation is a redox reaction where a species of an intermediate oxidation state is converted into two different species, one with a higher and one with a lower oxidation state. This is a characteristic reaction for molybdenum bromides.

Molybdenum(IV) bromide (MoBr₄) is thermally unstable and readily disproportionates upon heating. webelements.co.uk It decomposes to form molybdenum(III) bromide and elemental bromine. unt.eduosti.gov

Molybdenum(III) bromide (MoBr₃) can also undergo disproportionation at higher temperatures. In a vacuum at 600 °C, MoBr₃ disproportionates to form molybdenum(II) bromide (MoBr₂) and other, more volatile higher-oxidation-state molybdenum bromides. wikipedia.org

These reactions are crucial for the synthesis of specific molybdenum bromide compounds. For example, the thermal decomposition of MoBr₄ is a common route to prepare MoBr₃. unt.edu

Table 2: Disproportionation Reactions of Molybdenum Bromides

| Reactant | Conditions | Higher Oxidation State Product | Lower Oxidation State Product | Reaction Equation |

|---|---|---|---|---|

| MoBr₄ | Heating (>110 °C) | Br₂ (Oxidation state of Br changes) | MoBr₃ | 2 MoBr₄(s) → 2 MoBr₃(s) + Br₂(g) |

| MoBr₃ | Heating in vacuum (~600 °C) | MoBr₄ (or other volatile species) | MoBr₂ | 2 MoBr₃(s) → MoBr₂(s) + MoBr₄(g) |

Reaction Kinetics and Thermodynamic Aspects of Molybdenum Bromide Interconversions

The interconversion between different molybdenum bromides (e.g., MoBr₂, MoBr₃, MoBr₄) is governed by thermodynamic and kinetic factors. Understanding these aspects is essential for controlling the synthesis and predicting the stability of these compounds.

Thermodynamic Aspects: The stability of molybdenum bromides can be evaluated through their standard enthalpies of formation (ΔH°f). Thermodynamically, processes that lead to a negative change in Gibbs free energy (ΔG) are favored. The interconversions are often redox reactions, such as the decomposition of MoBr₄ to MoBr₃.

The reaction 2 MoBr₄(s) → 2 MoBr₃(s) + Br₂(g) is endothermic but is driven by a significant positive entropy change (ΔS) due to the formation of gaseous bromine, making it spontaneous at elevated temperatures. unt.eduosti.gov Thermodynamic data from sources like the NIST-JANAF tables provide the foundation for calculating the favorability of these reactions under various conditions. nist.gov For instance, the standard enthalpy of formation for MoBr₂(cr) is approximately -202.9 kJ/mol at 298.15 K. nist.gov Such data are critical for assessing the stability of different oxidation states.

Reaction Kinetics: The rates of these interconversions are highly dependent on temperature. The decomposition of MoBr₄ to MoBr₃, for example, occurs completely at temperatures between 110-130 °C in a vacuum. unt.eduosti.gov Kinetic studies on related systems, such as the thermal decomposition of molybdenum oxide precursors, show that these solid-state reactions often proceed through multiple stages with distinct activation energies. nih.gov The decomposition rate equation for such processes can be established to model the reaction behavior. nih.gov

The kinetics of molybdenum bromide reactions can be complex, often involving solid-state transformations. The rate can be influenced by factors such as particle size, surface area, and the pressure of gaseous products (e.g., Br₂). For the oxidation of MoBr₃ to MoBr₄ using liquid bromine, the reaction proceeds conveniently at around 55 °C, while the reaction with bromine vapor at higher temperatures (180-400 °C) and pressures (2-4 atm) shows no evidence of formation, highlighting the critical role of the physical state of the reactants and reaction conditions on the kinetics. unt.eduosti.gov

Table 3: Selected Thermodynamic Data for Molybdenum Bromides at 298.15 K

| Compound | Formula | ΔH°f (kJ/mol) | S° (J/K·mol) | State |

|---|---|---|---|---|

| Molybdenum(II) bromide | MoBr₂ | -202.9 | 124.7 | crystalline |

| Molybdenum(III) bromide | MoBr₃ | Data not readily available | Data not readily available | crystalline |

| Molybdenum(IV) bromide | MoBr₄ | Data not readily available | Data not readily available | crystalline |

Data for MoBr₂ sourced from NIST-JANAF Thermochemical Tables. nist.gov Data for MoBr₃ and MoBr₄ are not consistently available in standard compilations.

Coordination Principles and Stereochemistry in Molybdenum Bromide Chemistry

Ligand Field Theory and its Application to Tetrabromomolybdenum Derivatives

Ligand Field Theory (LFT) is a sophisticated model that describes the electronic structure and bonding in coordination complexes. libretexts.orgwikipedia.orggrinnell.edu It extends crystal field theory by considering the covalent nature of metal-ligand bonds through the application of molecular orbital theory. libretexts.orgwikipedia.orggrinnell.edu In LFT, the interaction between the metal d-orbitals and ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in determining the properties of the complex.

For a hypothetical this compound complex, such as [MoBr₄]ⁿ⁻, the application of LFT depends on the geometry of the complex and the oxidation state of the molybdenum atom. In an octahedral geometry, the d-orbitals of the molybdenum atom split into two sets: the lower energy t₂g orbitals (dxy, dxz, dyz) and the higher energy eg orbitals (dx²-y², dz²). libretexts.org The bromide ligands, being π-donors, would interact with the metal's t₂g orbitals, leading to a decrease in the ligand field splitting energy (Δₒ). libretexts.org

Coordination Number and Geometry in Molybdenum-Bromine Complexes

Molybdenum complexes exhibit a variety of coordination numbers and geometries, influenced by the metal's oxidation state and the nature of the surrounding ligands. In the context of molybdenum-bromine complexes, several coordination environments have been observed.

For instance, molybdenum(III) bromide, MoBr₃, features an infinite chain of face-sharing octahedra, where each molybdenum atom is six-coordinate. Molybdenum complexes can also adopt pseudo-octahedral geometries, as seen in some allyl-bromo-carbonyl-molybdenum(II) complexes. mdpi.com In these cases, the molybdenum center is coordinated to various ligands, including bromide, in a distorted octahedral arrangement. mdpi.com

Seven-coordinate molybdenum complexes are also known, which can exhibit fluxional behavior in solution as the complex shifts between different optimal geometries. butler.edu The coordination geometry around a molybdenum atom can be influenced by the steric bulk and electronic properties of the other ligands present in the complex. In some instances, molybdenum(VI) complexes have been found to have a distorted octahedral environment. unifr.ch

Table 1: Common Coordination Geometries in Molybdenum-Bromine Complexes

| Coordination Number | Geometry | Example Type |

| 6 | Octahedral | Mo(III) in MoBr₃ |

| 6 | Distorted Octahedral | Mo(VI) in some dioxo-complexes unifr.ch |

| 6 | Pseudo-octahedral | Mo(II) in allyl-bromo-carbonyl complexes mdpi.com |

| 7 | Capped Octahedral/Piano Stool | Mo(II) in some Tpm complexes butler.edu |

Stereochemical Aspects: Isomerism and Chiral Molybdenum Bromide Systems

The spatial arrangement of ligands around a central molybdenum atom can lead to various forms of stereoisomerism. These isomers have the same chemical formula but different three-dimensional arrangements of atoms. careerendeavour.comuomustansiriyah.edu.iq

Geometric Isomerism: In octahedral complexes with the formula [Ma₄b₂], such as a hypothetical [MoBr₄L₂]ⁿ⁻ species (where L is another ligand), cis and trans isomers are possible. libretexts.orglibretexts.orgyoutube.com In the cis isomer, the two 'b' ligands are adjacent to each other (90° apart), while in the trans isomer, they are on opposite sides of the central metal (180° apart). libretexts.orglibretexts.orgyoutube.com Square planar complexes of the type [Ma₂b₂] can also exhibit cis-trans isomerism. uomustansiriyah.edu.iq

Optical Isomerism: Chiral molecules are non-superimposable on their mirror images. libretexts.org In coordination chemistry, this often occurs in complexes with bidentate or polydentate ligands that create a "propeller" like structure. For a this compound complex to be chiral, it would typically need to be part of a larger asymmetric structure, for example, by incorporating chiral ligands. While simple this compound itself is not chiral, its derivatives with appropriate ligands can be. Asymmetric catalysis often utilizes chiral transition metal complexes to achieve enantioselective transformations. sigmaaldrich.com

Facial (fac) and Meridional (mer) Isomerism: In octahedral complexes with the formula [Ma₃b₃], such as a hypothetical [MoBr₃L₃]ⁿ⁻, the ligands can be arranged in two different ways. If the three identical ligands occupy one face of the octahedron, the isomer is termed facial (fac). If the three ligands are in a plane that bisects the octahedron, the isomer is meridional (mer).

Role of Bridging Halogen Ligands in Polynuclear Molybdenum Bromide Clusters

Halogen atoms, including bromine, can act as bridging ligands, linking two or more metal centers to form polynuclear clusters. gla.ac.uk In these structures, the bromide ligand is shared between molybdenum atoms. These bridging interactions play a crucial role in the structure and properties of the resulting cluster.

In polynuclear molybdenum bromide clusters, bromide ligands can be found in both terminal and bridging positions. Terminal bromides are bonded to a single molybdenum atom, while bridging bromides are bonded to two or more molybdenum atoms. There are also instances of triply bridging halogens. The presence of these bridging ligands is fundamental to the formation of extended structures, from simple dimers to complex, multi-metallic frameworks. gla.ac.uk For example, a trimolybdenum bromide cluster has been described with both bridging and terminal bromine atoms.

The nature of the bridging and terminal ligands can influence the conformation and packing of polynuclear chains, which in turn affects the properties of the material. osti.gov The electronic communication between metal centers in these clusters is often mediated by the bridging ligands.

Advanced Applications of Molybdenum Bromide Materials in Science and Technology

Catalytic Performance of Molybdenum Bromide Complexes and Hybrid Materials

The catalytic utility of molybdenum bromide materials is diverse, spanning both homogeneous and heterogeneous systems. These materials can be engineered as molecular complexes for solution-phase reactions or incorporated into solid-state structures, such as hybrid materials and nanowires, to create robust and recyclable catalysts.

While simple molybdenum salts have a history in oxidation catalysis, recent research has focused on the photochemically active nature of octahedral molybdenum bromide clusters, such as those with a {Mo₆Br₈}⁴⁺ core. rsc.org These nanosized molecular units possess delocalized valence electrons across the metal centers, leading to unique redox and optical properties. researchgate.net These cluster complexes are capable of absorbing light from the UV to the visible range and can efficiently generate singlet oxygen, a key species in many oxidative transformations. rsc.orgresearchgate.net

The photocatalytic capabilities of these bromide-containing clusters have been demonstrated in various contexts. For instance, hexanuclear [Mo₆Br₁₄]²⁻ clusters have been shown to act as visible-light homogeneous photocatalysts for the reduction of carbon dioxide to methanol. researchgate.net In these systems, the molybdenum cluster absorbs light and, in the presence of a sacrificial electron donor, initiates the multi-electron transfer required for the transformation. researchgate.net Although direct application in simple olefin epoxidation is less documented for bromide-specific clusters compared to other molybdenum complexes, their proven ability to mediate photocatalytic redox processes underscores their potential in a wide range of oxidative transformations. rsc.orgresearchgate.net

In the realm of heterogeneous catalysis, where the catalyst and reactants exist in different phases, tetrabromomolybdenum has been identified as a component in the formulation of nanowire catalysts. wikipedia.org These catalysts are designed for high-temperature industrial processes, such as the oxidative coupling of methane (B114726) to produce more valuable C2 hydrocarbons like ethylene. google.comgoogle.com

The nanowire structure provides a high surface area for the reaction to occur, while the incorporation of species like this compound is crucial for the catalytic activity. google.comgoogle.com In these applications, the solid-phase catalyst facilitates the reaction between gas-phase reactants through a cycle of adsorption, surface reaction, and product desorption. wikipedia.org The use of nanowires containing this compound represents an approach to creating durable and efficient heterogeneous catalysts for important chemical production processes. google.comgoogle.com

Molybdenum bromide complexes can serve as valuable precursors for synthesizing molybdenum trioxide (MoO₃)-based hybrid materials. mdpi.com These hybrid catalysts combine the structural stability and reactivity of inorganic MoO₃ with the functional versatility of organic ligands. A common synthesis strategy involves the hydrolysis of molybdenum halide precursors, which leads to the formation of microcrystalline molybdenum oxide/organic hybrid materials. mdpi.com For example, treating a molybdenum chloride complex with water can yield an insoluble, microcrystalline solid where the molybdenum oxidation state is +6, characteristic of MoO₃-based materials. mdpi.com

These hybrid materials often feature one-dimensional polymeric chains of corner-sharing {MoO₄N₂} octahedra, creating a robust framework. researchgate.net Such structures have demonstrated high thermal stability (up to 450°C) and have been successfully employed as catalysts for a variety of liquid-phase oxidation reactions, including the epoxidation of olefins and the oxidation of sulfides. mdpi.comresearchgate.net The design allows for the creation of catalysts that merge the benefits of homogeneous and heterogeneous systems, offering high activity while being recoverable and reusable. researchgate.net

Optoelectronic Materials Science Utilizing Molybdenum Bromide Clusters

Octahedral molybdenum bromide clusters are exceptional building blocks for functional materials in optoelectronics. Their intrinsic photophysical properties, including strong light absorption and bright emission, make them suitable for a variety of light-based technologies.

High-quality single crystals grown from octahedral molybdenum bromide cluster units are emerging as promising materials for optoelectronic devices. rsc.orgacs.orgrsc.org Specifically, microcrystals of compounds like (H₃O)₂[Mo₆Br⁸(OH)₆]·10H₂O can be prepared through controlled growth in solution. acs.org These single crystals exhibit a low defect density, which is advantageous for device manufacturing. acs.org

Research has shown that the optoelectronic response of these materials is dependent on the halide, with the brominated cluster materials being significantly more conductive than their chlorinated counterparts. rsc.orgrsc.org Electrical measurements confirm that MoBr single crystals show a fast and stable photoelectrical response under visible light, maintaining performance over multiple on/off illumination cycles. rsc.org This combination of conductivity and photo-responsiveness makes these single crystal materials highly relevant for the development of photonic devices, sensors, and photocatalysts. rsc.orgacs.org

The photophysical behavior of molybdenum bromide clusters is central to their application in optoelectronics. These materials exhibit distinct characteristics in how they interact with light.

Light Absorption and Emission Octahedral molybdenum bromide clusters display a broad absorption window from the ultraviolet into the visible spectrum, typically up to around 580 nm. researchgate.netrsc.org The diffuse reflectance spectrum of MoBr cluster-based crystals shows a primary absorption maximum at approximately 300 nm, with a distinct shoulder appearing at 490 nm. rsc.org Following excitation, these clusters exhibit strong photoluminescence, with emission typically occurring in the red to near-infrared (NIR) region. rsc.orgresearchgate.net This emission is characteristic of the {Mo₆Br₈}⁴⁺ cluster core. rsc.org The significant separation between the absorption and emission wavelengths (a large Stokes shift) is a valuable property for optical applications.

| Material/Cluster Core | Absorption Properties | Emission Properties | Reference |

|---|---|---|---|

| Mo₆Br⁸ Cluster-Based Single Crystals | Broad absorption up to 580 nm, with a maximum at ~300 nm and a shoulder at 490 nm. | Bright emission in the red/near-IR region. | researchgate.netrsc.org |

| {Mo₆Br₈}⁴⁺ Core Complexes | Absorbs in UV-visible range. | Strong red luminescence. Emission profiles are broader than iodide analogues. | rsc.org |

| [Mo₆Br₁₄]²⁻ Clusters | Can absorb visible light, enabling photocatalysis. | Not specified, but used as a photosensitizer. | researchgate.netresearchgate.net |

Photon Upconversion Photon upconversion is a process where lower-energy photons (e.g., near-infrared light) are converted into higher-energy emitted light (e.g., visible light). mdpi.com While not extensively documented for this compound itself, molybdenum ions in various oxidation states have been implicated in upconversion mechanisms. For instance, intermediate energy levels related to Mo⁴⁺ and/or Mo⁵⁺ species are believed to facilitate near-infrared-to-visible upconversion in Mo-doped titania. researchgate.net Furthermore, other molybdenum complexes, such as a photorobust Mo(0) complex, have been successfully used as sensitizers in red-to-blue photochemical upconversion systems when paired with a suitable annihilator. acs.org This demonstrates the potential of molybdenum-based materials, including bromide species, to play a role in advanced upconversion technologies for applications like bioimaging and photocatalysis.

Precursors for Advanced Inorganic and Organometallic Materials Synthesis

This compound (MoBr₄) serves as a precursor in the synthesis of various inorganic materials, particularly other molybdenum bromide compounds and clusters. Its reactivity is centered around the molybdenum(IV) center, which can be reduced or participate in substitution and addition reactions to build more complex structures.

The utility of this compound as a starting material is noted in the formation of lower oxidation state molybdenum bromides. For instance, molybdenum(III) bromide (MoBr₃) can be synthesized through the reduction of this compound. wikipedia.org This conversion is a key step in accessing the rich chemistry of Mo(III) compounds.

Furthermore, this compound is a reactant in conproportionation reactions for the synthesis of hexanuclear molybdenum clusters. These reactions, which involve reacting molybdenum in different oxidation states, can yield complex cluster compounds with specific electronic and magnetic properties. ereztech.com While detailed examples specifically starting from MoBr₄ are not extensively elaborated in readily available literature, the principle involves the controlled assembly of molybdenum atoms into stable cluster cores.

In the realm of organometallic chemistry, molybdenum halides, including MoBr₄, are foundational precursors. They can react with a variety of organic ligands to form coordination complexes. For example, adducts of molybdenum tetrachloride, the chloride analogue of MoBr₄, are known to react with ligands like acetonitrile, tetrahydrofuran, and 2,2'-bipyridine (B1663995). capes.gov.br The reaction of MoBr₄ with bidentate ligands such as 2,2'-bipyridine can be expected to yield complexes of the type MoBr₄(L-L), where L-L is the bidentate ligand. These organometallic complexes are themselves valuable as catalysts or as precursors for further chemical transformations.

The application of molybdenum compounds as precursors extends to materials science, particularly in chemical vapor deposition (CVD) for the production of thin films. americanelements.comfishersci.pt Halide-containing heteroleptic molybdenum compounds are utilized as precursors for depositing molybdenum-containing films, such as molybdenum metal or molybdenum nitride. google.com While specific research detailing MoBr₄ as a single-source precursor for CVD is limited, its properties as a volatile molybdenum source suggest its potential in such applications, likely in combination with other reagents to facilitate the deposition of desired materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tetrabromomolybdenum, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound (MoBr₄) is typically synthesized via direct halogenation of molybdenum metal or its oxides using bromine or HBr under controlled conditions. Solid-state reactions require high-temperature sealed tubes (300–400°C) with stoichiometric bromine gas, while solution-phase methods employ brominating agents like PBr₃ in anhydrous solvents (e.g., CCl₄). Yield optimization involves adjusting reaction time, temperature, and molar ratios, with purity verified via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .

- Table 1 : Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (XRD) | Key Challenges |

|---|---|---|---|---|

| Solid-state halogenation | 350°C, sealed tube | 65–75 | ≥95% | Handling corrosive bromine |

| Solution-phase (PBr₃) | Reflux in CCl₄, 24h | 50–60 | 85–90% | Solvent toxicity |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- XRD : Resolves crystal structure and confirms phase purity by comparing with ICSD database entries.

- Raman Spectroscopy : Identifies Mo-Br vibrational modes (200–400 cm⁻¹) to assess bond strength and symmetry.

- UV-Vis Spectroscopy : Monitors d-d transitions in solution (λ ~ 450–600 nm) to infer electronic structure.

Cross-validation with elemental analysis (EA) ensures stoichiometric Br/Mo ratios .

Q. How does this compound’s stability under ambient conditions affect experimental design?

- Methodological Answer : MoBr₄ is hygroscopic and decomposes in humid air, requiring inert-atmosphere handling (glovebox or Schlenk line). Stability studies use TGA to track mass loss (25–200°C) and dynamic vapor sorption (DVS) to quantify moisture uptake. Pre-experiment drying protocols (e.g., vacuum desiccation) minimize decomposition .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide for MoBr₄’s role in catalytic halogenation reactions?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/def2-TZVP) model MoBr₄’s electronic structure and reaction pathways. Key parameters:

- Activation energies for bromine transfer.

- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

Compare with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .

Q. How can researchers resolve contradictions in reported MoBr₄ catalytic activity across different substrates?

- Methodological Answer : Systematic studies should:

Control variables (solvent polarity, temperature, substrate electronic effects).

Use high-throughput screening to map substrate scope.

Employ operando spectroscopy (e.g., in-situ FTIR) to detect intermediates.

Contradictions often arise from unaccounted side reactions (e.g., solvent coordination) or impurities .

Q. What strategies optimize MoBr₄’s performance in photoactivated redox applications?

- Methodological Answer :

- Doping : Introduce transition metals (e.g., Fe³⁺) to modify bandgap energy.

- Ligand Engineering : Replace Br⁻ with carboxylates to enhance light absorption.

- Photoelectrochemical Testing : Measure incident photon-to-current efficiency (IPCE) under UV-Vis irradiation.

Correlate with time-resolved photoluminescence (TRPL) to assess charge-carrier lifetimes .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.